molecular formula C6H8N2O B1280949 O-(pyridin-2-ylmethyl)hydroxylamine CAS No. 37756-48-2

O-(pyridin-2-ylmethyl)hydroxylamine

Cat. No.: B1280949
CAS No.: 37756-48-2
M. Wt: 124.14 g/mol
InChI Key: PMPPBLLDPIXDRE-UHFFFAOYSA-N
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Description

O-(pyridin-2-ylmethyl)hydroxylamine: is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. . This compound is characterized by the presence of a hydroxylamine group attached to a pyridin-2-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-2-ylmethyl)hydroxylamine typically involves the reaction of hydroxylamine with pyridine derivatives. One common method is the condensation of hydroxylamine with pyridine-2-carboxaldehyde under mild conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: O-(pyridin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridin-2-ylmethylamine .

Scientific Research Applications

O-(pyridin-2-ylmethyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: this compound is used in the development of catalysts and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of O-(pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors . The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridin-2-ylmethyl moiety can engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and stability.

Comparison with Similar Compounds

    Pyridin-2-ylmethylamine: Similar in structure but lacks the hydroxylamine group.

    Pyridin-2-ylmethanol: Contains a hydroxyl group instead of a hydroxylamine group.

    Pyridin-2-ylmethylhydrazine: Features a hydrazine group instead of a hydroxylamine group.

Uniqueness: O-(pyridin-2-ylmethyl)hydroxylamine is unique due to the presence of both a hydroxylamine group and a pyridin-2-ylmethyl moiety, which confer distinct reactivity and binding properties . This combination allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

O-(pyridin-2-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPPBLLDPIXDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480745
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37756-48-2
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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